molecular formula C9H16N2O3 B2707664 tert-butyl N-(3-cyano-2-hydroxypropyl)carbamate CAS No. 120245-01-4

tert-butyl N-(3-cyano-2-hydroxypropyl)carbamate

Cat. No.: B2707664
CAS No.: 120245-01-4
M. Wt: 200.238
InChI Key: IYEDXPKCFGTWDN-UHFFFAOYSA-N
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Description

tert-Butyl N-(3-cyano-2-hydroxypropyl)carbamate is a valuable chemical intermediate designed for research and development applications, particularly in organic synthesis and medicinal chemistry. This compound features a tert-butoxycarbonyl (Boc) group, a widely used protecting group for amines that is stable under basic conditions and toward nucleophiles but can be readily removed under mild acidic conditions . The molecular scaffold integrates both a hydroxy group and a cyano group, offering multiple sites for further chemical modification. This makes it a versatile building block for the synthesis of more complex molecules, including potential pharmaceuticals and specialty chemicals. The presence of the nitrile function is a key structural feature often found in bioactive molecules and can serve as a precursor to other functional groups such as carboxylic acids, amides, or tetrazoles. As a Boc-protected amine derivative, its primary research value lies in its role in multi-step synthetic sequences, where it can be used to introduce a protected amino functionality into a target structure . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and adhere to all appropriate laboratory safety practices when handling this compound.

Properties

IUPAC Name

tert-butyl N-(3-cyano-2-hydroxypropyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-6-7(12)4-5-10/h7,12H,4,6H2,1-3H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYEDXPKCFGTWDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl N-(3-cyano-2-hydroxypropyl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of tert-butyl carbamate with 3-cyano-2-hydroxypropylamine under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(3-cyano-2-hydroxypropyl)carbamate undergoes various chemical reactions including oxidation , reduction , and substitution reactions .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids , while reduction can produce amines .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C9H16N2O3
  • Molecular Weight : 200.23 g/mol
  • Functional Groups : Tert-butyl, cyano, hydroxypropyl

The presence of these functional groups enhances the compound's reactivity and interaction with biological targets.

Medicinal Chemistry

Tert-butyl N-(3-cyano-2-hydroxypropyl)carbamate has potential applications as a prodrug . Its structure allows it to release active pharmaceutical ingredients upon enzymatic cleavage, which can activate or inhibit specific biological pathways. Preliminary studies suggest that it may interact with various enzymes and receptors, making it valuable in drug design.

Case Study : In vitro studies have shown that this compound can modulate the activity of enzymes involved in metabolic pathways, providing insights into its therapeutic potential.

Organic Synthesis

This compound serves as an important building block in organic synthesis. Its unique structure allows for various functionalization reactions, making it useful for synthesizing more complex molecules.

Reaction TypeDescription
FunctionalizationCan undergo nucleophilic substitutions and additions
Building BlockUseful for creating derivatives with enhanced properties

Biological Research

In biological contexts, this compound can be used as a probe to study enzyme activities. The carbamate group can interact with enzymes, providing insights into their mechanisms and functions.

Mechanism of Action : The compound may inhibit specific enzymes by forming covalent bonds with active site residues, thereby affecting biochemical pathways.

Table 1: Comparison of Similar Compounds

Compound NameStructural FeaturesUnique Properties
This compoundContains both cyano and hydroxy groupsDistinct steric and electronic properties
Tert-butyl N-(1-cyano-3-hydroxypropyl)carbamateLacks the tert-butyl groupSimpler structure with different reactivity
Tert-butyl N-(3-hydroxypropyl)carbamateDoes not contain cyano groupMore straightforward interactions

Mechanism of Action

The mechanism of action of tert-butyl N-(3-cyano-2-hydroxypropyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Functional Group Variations

  • Cyano vs. Amino/Thioxo Groups: The cyano group in tert-butyl N-(3-cyano-2-hydroxypropyl)carbamate provides electron-withdrawing properties, enhancing stability and directing electrophilic substitutions. In contrast, tert-butyl N-(3-amino-3-thioxopropyl)carbamate (C₈H₁₆N₂O₂S) features a thioamide (-C(=S)NH₂) group, which offers nucleophilic reactivity for metal coordination or sulfur-based reactions . Impact on Solubility: The hydroxyl group in the target compound improves water solubility compared to non-polar analogues like tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate (CAS: 1290191-64-8), where the cyclopentyl ring reduces polarity .

Backbone and Ring Modifications

  • Linear vs. Bicyclic Structures: Linear propyl backbones (e.g., tert-butyl N-cyclopropyl-N-(3-hydroxypropyl)carbamate, C₁₁H₂₁NO₃, MW 215.29 ) exhibit greater conformational flexibility than bicyclic derivatives like tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate (CAS: 880545-32-4 ), which are constrained and may enhance target binding specificity.
  • Fluorinated Derivatives: Fluorine substitution, as in tert-butyl N-[trans-3-fluoropiperidin-4-yl]carbamate (CAS: 1268520-95-1 ), introduces metabolic stability and lipophilicity, contrasting with the polar cyano-hydroxyl motif in the target compound.

Data Tables: Key Comparative Properties

Compound Name Molecular Formula Molecular Weight CAS Number Key Features Purity
This compound Not explicitly reported Inferred ~215-250 Not available Boc, -CN, -OH on propyl N/A
tert-Butyl N-(3-amino-3-thioxopropyl)carbamate C₈H₁₆N₂O₂S 204.29 MFCD02180883 Thioamide, linear chain 97%
tert-Butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate C₁₀H₁₉NO₃ 201.26 1290191-64-8 Cyclopentyl, -OH >95%
tert-Butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate C₁₁H₁₈N₂O₂ 210.28 880545-32-4 Bicyclic, amine Not reported

Biological Activity

Tert-butyl N-(3-cyano-2-hydroxypropyl)carbamate is a carbamate derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique molecular structure, includes a tert-butyl group, a cyano group, and a hydroxypropyl moiety. The molecular formula is C9H16N2O3C_9H_{16}N_2O_3 with a molecular weight of approximately 200.23 g/mol. Its structural features suggest various interactions with biological targets, making it relevant for therapeutic applications.

The compound's reactivity is influenced by the presence of the cyano and hydroxy groups, which can participate in various chemical reactions. The ability to act as a prodrug allows it to release active pharmaceutical ingredients upon enzymatic cleavage, potentially activating or inhibiting specific biological pathways.

Biological Activity

Preliminary studies indicate that this compound may exhibit several biological activities:

  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, which could be beneficial in treating conditions like cancer or diabetes.
  • Protein-Ligand Interactions : It has been employed in studies focusing on enzyme mechanisms and protein-ligand interactions, suggesting its role in modulating biological functions.
  • Pharmacological Effects : Ongoing research aims to elucidate the pharmacological effects of this compound, including its impact on cellular signaling pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the therapeutic potential of this compound. Its structural similarities with other carbamates provide insights into its biological activity:

Compound NameStructural FeaturesUniqueness
Tert-butyl N-(3-hydroxypropyl)carbamateLacks the cyano groupMore straightforward structure
Tert-butyl N-(2-hydroxyethyl)carbamateShorter alkyl chainLess steric hindrance
Tert-butyl N-(4-hydroxybutyl)carbamateLonger alkyl chainDifferent steric effects
This compound Contains both cyano and hydroxy groupsDistinct positioning of functional groups

The presence of both cyano and hydroxy groups contributes to distinct steric and electronic properties, influencing reactivity and interaction with biological targets.

Case Studies and Research Findings

Several studies have focused on the biological implications of similar carbamate derivatives:

  • Calmodulin-Dependent Kinase Inhibition : Research indicates that compounds structurally related to this compound can inhibit calmodulin-dependent kinases, which are implicated in various diseases including diabetes and cancer. These studies highlight the importance of molecular modifications in enhancing selectivity and potency against specific targets .
  • In Vitro Pharmacokinetic Profiles : Investigations into the pharmacokinetic properties of related compounds have shown promising results regarding their absorption, distribution, metabolism, and excretion (ADME) characteristics. For instance, certain derivatives exhibited favorable solubility and permeability profiles, essential for drug development .
  • Mechanism of Action : The mechanism by which these compounds exert their biological effects often involves interaction with key enzymes or receptors. For example, studies have demonstrated that similar carbamates can modulate enzyme activity by binding to active or allosteric sites .

Q & A

Q. What are the optimal synthetic routes for tert-butyl N-(3-cyano-2-hydroxypropyl)carbamate, and how can purity be validated?

Methodological Answer: The compound can be synthesized via condensation of tert-butyl carbamate precursors with 3-cyano-2-hydroxypropyl derivatives using coupling reagents like EDCI/HOBt under inert conditions. Post-synthesis, purity validation employs reversed-phase HPLC (using C18 columns with acetonitrile/water gradients) and ¹H/¹³C NMR spectroscopy. For example, analogous carbamate syntheses use column chromatography (silica gel, ethyl acetate/hexane) for purification .

Q. Which spectroscopic techniques are most effective for confirming the molecular structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identifies functional groups (e.g., tert-butyl protons at ~1.4 ppm, carbamate carbonyl at ~155 ppm).
  • FT-IR : Confirms hydroxyl (~3200–3500 cm⁻¹), cyano (~2200 cm⁻¹), and carbamate carbonyl (~1700 cm⁻¹) stretches.
  • X-ray crystallography : Resolves absolute configuration using SHELX for refinement and ORTEP-3 for visualization .

Q. How should researchers assess the stability of this compound under varying pH and temperature?

Methodological Answer: Conduct accelerated stability studies:

  • pH stability : Incubate in buffers (pH 2–12) at 25°C and 40°C, monitoring degradation via HPLC.
  • Thermal stability : Use TGA/DSC to determine decomposition temperatures. Safety data for analogous carbamates suggest storage at –20°C in inert atmospheres to prevent hydrolysis .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity of this compound in nucleophilic reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties:

  • Calculate Fukui indices to identify nucleophilic/electrophilic sites.
  • Simulate transition states for reactions (e.g., cyano group participation). Software like Gaussian or ORCA can validate experimental kinetics .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Cross-validation : Compare NMR data with computed chemical shifts (e.g., using ACD/Labs or MestReNova).
  • Dynamic effects : Investigate tautomerism via variable-temperature NMR.
  • Crystallographic refinement : Use SHELXL for high-resolution X-ray data to resolve ambiguities in bond lengths/angles .

Q. How can experimental design (DoE) optimize multi-step synthesis yields?

Methodological Answer: Apply Response Surface Methodology (RSM) to key parameters:

  • Factors : Reaction time, temperature, reagent stoichiometry.
  • Responses : Yield, purity. Central Composite Design (CCD) identifies optimal conditions. For example, analogous syntheses achieved >90% yield by optimizing EDCI/HOBt ratios .

Q. What crystallographic software tools are critical for analyzing non-covalent interactions in this compound?

Methodological Answer:

  • SHELXL : Refines hydrogen-bonding networks and π-π interactions.
  • WinGX : Generates interaction diagrams and electron density maps.
  • Mercury (CCDC) : Visualizes packing motifs and void spaces. Studies on similar carbamates revealed intermolecular H-bonds stabilizing crystal lattices .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental vibrational spectra?

Methodological Answer:

  • Scale factors : Apply empirical scaling (e.g., 0.96–0.98 for B3LYP/6-31G*) to DFT-calculated IR frequencies.
  • Solvent effects : Incorporate PCM models to simulate solvent shifts.
  • Conformational sampling : Use molecular dynamics (MD) to account for flexible side chains (e.g., hydroxypropyl group) .

Methodological Tables

Technique Application Example Parameters Reference
Reversed-phase HPLCPurity validationC18 column, 70:30 acetonitrile/water, 1 mL/min
X-ray crystallographyAbsolute configuration determinationSHELXL refinement, Mo-Kα radiation (λ = 0.7107 Å)
DFT (B3LYP/6-31G*)Reactivity predictionFukui indices, Gibbs free energy calculations

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